![molecular formula C14H15N3S B2396446 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1206996-13-5](/img/structure/B2396446.png)
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also involve discussing alternative synthesis routes if they exist .Molecular Structure Analysis
This involves discussing the molecular structure of the compound, including its atomic arrangement and any interesting features of its structure. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine and analyze the structure .Chemical Reactions Analysis
This involves discussing the chemical reactions the compound undergoes. This could include its reactivity with other compounds, any catalysts required, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Mechanism of Action
Target of Action
The primary target of the compound “2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-3-17-13(10-16-14(17)18-9-8-15)12-6-4-11(2)5-7-12/h4-7,10H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMQFNNKBTTLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile |
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